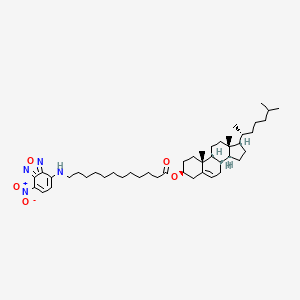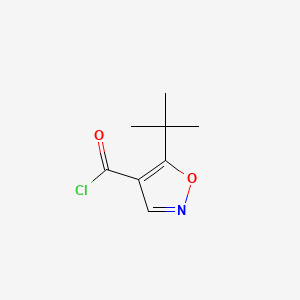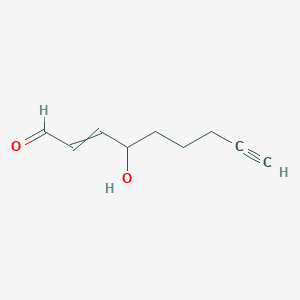
2C-T (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 構造的には、メスカリン と2C-T-2 と類似しています。 化学名は2,5-ジメトキシ-4-メチルチオフェニルエチルアミン です .
2C-T (塩酸塩): は、精神活性作用で知られるフェネチルアミン誘導体のグループに属します。
準備方法
- 2C-T 化合物の合成経路は、多くの場合、共通の前駆体である 1,4-ジメトキシベンゼン の改変を伴います。 特に 2C-T-4 は、2,5-ジメトキシトルエン から合成されています .
- 残念ながら、研究や規制の制限により、詳細な工業生産方法は限られています。
化学反応の分析
反応: 2C-T は、 、 、 およびを含むさまざまな反応を起こします。
一般的な試薬と条件: 特定の試薬と条件は、目的の改変によって異なります。たとえば
主な生成物: これらの反応は、 、などのさまざまな誘導体を生成します。
科学的研究の応用
化学: 2C-T 化合物は、 とその相互作用を研究するための貴重なツールとして役立ちます。
生物学: 研究者は、ニューロンシグナル伝達経路と受容体の活性化に対するその影響を調べています。
医学: 限られた研究では、潜在的な治療用途が示唆されていますが、さらなる研究が必要です。
産業: 規制上の制限により、顕著な産業用途は存在しません。
作用機序
- 2C-T (塩酸塩) は、主に5-HT₂A 、5-HT₂B 、および5-HT₂C セロトニン受容体アゴニスト として作用します .
- それは、知覚、気分、認知に影響を与える他の幻覚剤化合物と同じメカニズムを共有しています。
類似の化合物との比較
ユニークな特徴: 2C-T は、4 位の によって際立っています。
類似の化合物:
類似化合物との比較
Unique Features: 2C-T stands out due to its at the 4-position.
Similar Compounds:
特性
IUPAC Name |
2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLQBDIAGNIIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20815633 |
Source


|
| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-10-6 |
Source


|
| Record name | 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-T HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)










